2,4-Dimethyl-3,5-dinitroaniline
Overview
Description
Synthesis Analysis
DMDA is synthesized by the nitration of aniline in the presence of sulfuric and nitric acid. The resulting product is then further reacted with chloroacetic acid to give 2,4-dimethyl-3,5-dinitrobenzamide, which is finally converted to DMDA through a series of reactions.Chemical Reactions Analysis
DMDA has been widely used in scientific research due to its unique properties. It has been used in the synthesis of polymers, dyes, pharmaceuticals, and agrochemicals. It has also been used in the synthesis of explosives, in the production of polyurethane foams, and in the synthesis of polyurethane coatings.Physical and Chemical Properties Analysis
DMDA is a yellow crystalline solid with a melting point of 137 degrees Celsius. It is sparingly soluble in water but more soluble in organic solvents such as acetone and methanol. Its empirical formula is C9H10N4O4, and its molecular weight is 230.2 g/mol.Mechanism of Action
DMDA is an aniline derivative, which means it is an aromatic compound containing a nitrogen atom. The nitrogen atom is the site of the reaction and is responsible for the reactivity of the compound. The reaction of aniline with nitric acid and dimethyl sulfate produces DMDA, which is a dinitroaniline.
Safety and Hazards
DMDA is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is recommended to handle DMDA with appropriate safety measures, including wearing protective gloves, clothing, eye protection, and respiratory protection .
Properties
IUPAC Name |
2,4-dimethyl-3,5-dinitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c1-4-6(9)3-7(10(12)13)5(2)8(4)11(14)15/h3H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXGFBPDRXHWHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1N)[N+](=O)[O-])C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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